Dhodh-IN-25
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Overview
Description
Dhodh-IN-25 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH has shown potential in treating various diseases, including cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-25 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route may vary depending on the desired chemical structure and functional groups. Commonly, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution or addition reactions.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of continuous flow chemistry for efficient production.
- Application of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Dhodh-IN-25 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of new functional groups to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Dhodh-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine synthesis.
Biology: Investigated for its effects on cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
Dhodh-IN-25 exerts its effects by inhibiting DHODH, leading to the depletion of intracellular pyrimidine pools. This results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death. The compound specifically targets rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action.
Leflunomide: An immunosuppressive drug that also targets DHODH.
Teriflunomide: A metabolite of leflunomide used in the treatment of multiple sclerosis
Uniqueness of Dhodh-IN-25
This compound is unique due to its high specificity and potency in inhibiting DHODH. It has shown superior efficacy in preclinical models compared to other DHODH inhibitors, making it a promising candidate for further development .
Properties
Molecular Formula |
C22H19ClF5N3O5 |
---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
N-[4-[(2-chloro-6-fluorophenyl)carbamoyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H19ClF5N3O5/c1-10(22(26,27)28)36-17-8-16(29-21(35)31-11(9-32)5-6-18(31)33)15(25)7-12(17)20(34)30-19-13(23)3-2-4-14(19)24/h2-4,7-8,10-11,32H,5-6,9H2,1H3,(H,29,35)(H,30,34)/t10-,11?/m0/s1 |
InChI Key |
LJSREXLRPZHXMV-VUWPPUDQSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2Cl)F)F)NC(=O)N3C(CCC3=O)CO |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2Cl)F)F)NC(=O)N3C(CCC3=O)CO |
Origin of Product |
United States |
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